molecular formula C10H12N2O B1273704 2-(1-Pyrrolidinyl)nicotinaldehyde CAS No. 690632-39-4

2-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No.: B1273704
CAS No.: 690632-39-4
M. Wt: 176.21 g/mol
InChI Key: FTACFSVJFQMXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Pyrrolidinyl)nicotinaldehyde is a chemical compound with the molecular formula C10H12N2O. It is characterized by the presence of a pyrrolidine ring attached to a nicotinaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Pyrrolidinyl)nicotinaldehyde can be achieved through the reaction of pyrrolidine with 2-chloro-3-pyridinecarboxaldehyde. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Pyrrolidinyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: 2-(1-Pyrrolidinyl)nicotinic acid.

    Reduction: 2-(1-Pyrrolidinyl)nicotinyl alcohol.

    Substitution: Various substituted pyrrolidinyl derivatives.

Scientific Research Applications

2-(1-Pyrrolidinyl)nicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Pyrrolidinyl)nicotinaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and nicotinaldehyde moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that modulate cellular functions .

Comparison with Similar Compounds

  • 6-(1-Pyrrolidinyl)nicotinaldehyde
  • 2-(Cyclopentyloxy)nicotinaldehyde
  • 6-(Dimethylamino)nicotinaldehyde

Comparison: 2-(1-Pyrrolidinyl)nicotinaldehyde is unique due to the specific positioning of the pyrrolidine ring and the aldehyde group on the nicotinaldehyde moiety. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the pyrrolidine ring can enhance its binding affinity to certain biological targets, making it more effective in specific applications .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTACFSVJFQMXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383389
Record name 2-(1-pyrrolidinyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-39-4
Record name 2-(1-pyrrolidinyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.